molecular formula C10H12N2O5S B2999904 5-Acetamido-2-methanesulfonamidobenzoic acid CAS No. 1016675-55-0

5-Acetamido-2-methanesulfonamidobenzoic acid

Cat. No.: B2999904
CAS No.: 1016675-55-0
M. Wt: 272.28
InChI Key: VQEJIWHHKQFWPB-UHFFFAOYSA-N
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Description

5-Acetamido-2-methanesulfonamidobenzoic acid is a chemical compound with the molecular formula C10H12N2O5S and a molecular weight of 272.28 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

The synthesis of 5-acetamido-2-methanesulfonamidobenzoic acid involves several steps. One common synthetic route includes the acetylation of 5-amino-2-methanesulfonamidobenzoic acid. The reaction typically requires acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction . The reaction conditions often involve heating the mixture to a specific temperature to ensure complete acetylation.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

5-Acetamido-2-methanesulfonamidobenzoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields sulfonic acids, while reduction can produce amines.

Scientific Research Applications

5-Acetamido-2-methanesulfonamidobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-acetamido-2-methanesulfonamidobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial properties. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

5-Acetamido-2-methanesulfonamidobenzoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-acetamido-2-(methanesulfonamido)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c1-6(13)11-7-3-4-9(12-18(2,16)17)8(5-7)10(14)15/h3-5,12H,1-2H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEJIWHHKQFWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NS(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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